molecular formula C13H16N2O B12868771 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole CAS No. 62072-16-6

5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole

Cat. No.: B12868771
CAS No.: 62072-16-6
M. Wt: 216.28 g/mol
InChI Key: VITXMMRUXBHXNE-UHFFFAOYSA-N
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Description

5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole is a substituted pyrazole derivative characterized by an ethoxy group at position 5, an ethyl group at position 1, and a phenyl group at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

CAS No.

62072-16-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-ethoxy-1-ethyl-3-phenylpyrazole

InChI

InChI=1S/C13H16N2O/c1-3-15-13(16-4-2)10-12(14-15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

VITXMMRUXBHXNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursorsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

Antidiabetic Activity

Recent studies have identified pyrazole derivatives as promising candidates for antidiabetic drugs. For instance, 5-alkyl-4-(arylmethyl)pyrazol-3-ones have shown significant antihyperglycemic properties. The compound 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole may exhibit similar effects due to its structural similarities to these derivatives .

Anti-inflammatory Properties

Pyrazole compounds, including 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole, have been reported to possess anti-inflammatory activities. Propyphenazone, a related pyrazolone derivative, is widely used as a nonsteroidal anti-inflammatory drug (NSAID). The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process .

Antiviral Activity

Research has indicated that pyrazole derivatives can inhibit viral replication. Studies have shown that certain pyrazolone-based compounds effectively block viral entry into host cells and inhibit proteases essential for viral maturation. This suggests that 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole could be explored for its antiviral potential against viruses such as SARS-CoV and others .

Pesticide Development

Pyrazoles have been investigated for their potential use as agricultural pesticides due to their ability to disrupt biological processes in pests. The development of pyrazole-based agrochemicals can lead to more effective pest control solutions that are less harmful to non-target species .

Synthesis and Structural Variations

The synthesis of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazole ring. Common methods include:

  • Condensation Reactions : Utilizing hydrazines with appropriate carbonyl compounds.
  • Nucleophilic Substitution : Modifying halogenated pyrazoles with ethoxy groups.

These synthetic pathways enable the creation of diverse analogs with tailored biological activities .

Case Studies and Research Findings

StudyFindings
Ramajayam et al. (2010)Identified pyrazolines with antiviral activity against various coronaviruses .
Zheng et al. (2014)Explored a series of pyrazole derivatives showcasing broad-spectrum antimicrobial activities .
Katritzky et al. (2018)Discussed the pharmacological importance of pyrazoles, emphasizing their roles in drug development .

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole with key analogs from the literature:

Compound Name Substituents (Positions) Key Physical/Chemical Properties Synthesis Method Notable Features Reference
5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole 5-OEt, 1-Et, 3-Ph High lipophilicity, steric hindrance Likely via diketone cyclization* Ethoxy enhances solubility in organic solvents Inferred
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) 3/5: β-(3-F-4-OH-Ph)-ethenyl, 5/3-Ph Intramolecular H-bonding (OH), polar Diketone precursor + recrystallization Stabilized enol tautomer; NMR-documented shifts
(E)-3(5)-[β-(2,4-Difluoro-3-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (14) 3/5: β-(2,4-F-3-OH-Ph)-ethenyl Increased polarity (F, OH) Chromatographic purification Enhanced hydrogen bonding; dual fluorine effects
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (5) 4: β-diketone, 5-OH, 1-Ph Keto-enol tautomerism; H-bond stabilization Not specified Dominant enol form with H-bonding
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate 5: ethoxycarbonyl, 3: 4-MeO-Ph Ester group (electron-withdrawing) Crystallization High-resolution crystallographic data

Key Observations :

  • Substituent Electronic Effects :
    • Electron-donating groups (e.g., ethoxy in the target compound) increase lipophilicity and may enhance solubility in organic solvents compared to polar groups like -OH or -F .
    • Fluorine substituents (e.g., in compounds 13 and 14 ) introduce electronegativity and polarity, affecting NMR chemical shifts (e.g., 19F-NMR δ ≈ -120 to -140 ppm) .

Physicochemical Properties

  • Solubility: Ethoxy and ethyl groups in the target compound likely improve solubility in non-polar solvents (e.g., hexane, chloroform) compared to hydroxy-substituted analogs, which are more polar and water-soluble .
  • NMR Signatures :
    • The ethoxy group’s -OCH2CH3 protons typically resonate at δ ~1.3–1.5 ppm (CH3) and δ ~3.4–4.0 ppm (OCH2) in 1H-NMR, distinct from hydroxy (-OH, δ ~5–6 ppm) or fluorine-substituted analogs .
    • 13C-NMR for ethoxy carbons appears at δ ~60–70 ppm (OCH2) and δ ~15–18 ppm (CH3) .

Biological Activity

5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula for 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole is C13H16N2OC_{13}H_{16}N_2O. Its structure features a pyrazole ring substituted with an ethoxy group and an ethyl group, contributing to its unique chemical properties.

Synthesis Methods

The synthesis of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole typically involves the reaction of ethyl hydrazine with appropriate carbonyl compounds under controlled conditions. A common method is the use of acetic acid as a solvent, which facilitates the formation of the pyrazole ring through cyclization reactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole, exhibit significant anticancer activity. Studies have shown that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549IC50 = 15 µM
Breast CancerMDA-MB-231IC50 = 10 µM
Liver CancerHepG2IC50 = 12 µM
Colorectal CancerHCT116IC50 = 20 µM

These findings suggest that 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole may act through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. For example:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
E. coliInhibitory32 µg/mL
S. aureusInhibitory16 µg/mL
Pseudomonas aeruginosaInhibitory64 µg/mL

These results indicate potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole has been reported to possess anti-inflammatory properties. Research shows that it can reduce inflammation markers in vitro and in vivo, making it a candidate for further studies in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Antitumor Activity : A study evaluated the effect of various pyrazole derivatives on tumor growth in mouse models. The results indicated that compounds similar to 5-Ethoxy-1-ethyl-3-phenyl exhibited significant tumor suppression compared to controls .
  • Mechanistic Studies : Molecular docking studies have suggested that this compound can effectively bind to targets involved in cancer cell signaling pathways, further supporting its potential as an anticancer agent .
  • Pharmacological Profiles : Comparative studies with known anti-inflammatory drugs showed that 5-Ethoxy-1-ethyl-3-phenyl exhibited comparable efficacy in reducing edema in animal models .

Q & A

Q. What synthetic methodologies are recommended for 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For ethoxy-substituted pyrazoles, reactions involving enamines and hydrazines (e.g., phenyl hydrazine) in refluxing ethanol have been effective, yielding intermediates like 4-ethoxycarbonyl pyrazoles . Copper-catalyzed reactions (e.g., CuSO₄/Na₂SO₃ in THF/water at 50°C for 16 hours) can enhance regioselectivity for triazole-pyrazole hybrids, which may be adaptable for ethoxy-ethyl-phenyl derivatives . Optimization should focus on solvent polarity, temperature control (e.g., 50–80°C), and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic techniques are most reliable for structural confirmation of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole?

  • Methodological Answer : 1H-NMR is critical for identifying substitution patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm as triplets, ethyl groups as quartets). LC-MS and high-resolution mass spectrometry (HRMS) confirm molecular weight (e.g., C₁₃H₁₆N₂O₂: expected [M+H]⁺ = 231.1234). IR spectroscopy can validate carbonyl (C=O) and C-O-C ether stretches. Comparative analysis with known pyrazole derivatives (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate) is recommended .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : Pyrazoles with ethoxy groups are generally stable under inert atmospheres but may hydrolyze in acidic/basic conditions. Store at room temperature in airtight containers with desiccants. Avoid exposure to strong oxidizers (e.g., peroxides) due to risk of decomposition into CO, NOx, or HCl . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation trends .

Advanced Research Questions

Q. How can regioselectivity challenges in ethoxy-substituted pyrazole synthesis be systematically addressed?

  • Methodological Answer : Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Computational tools (DFT calculations) can predict reactive sites for cyclization. Experimentally, substituent directing groups (e.g., electron-withdrawing trifluoromethyl or methoxy groups) can bias reaction pathways . For example, introducing a methoxy group at the para position of phenyl rings enhances electrophilic substitution at specific positions . Screening catalysts (e.g., Cu(I) or Pd(0)) may further improve selectivity .

Q. What strategies resolve contradictions in toxicity and ecological data for pyrazole derivatives?

  • Methodological Answer : Data gaps in toxicity (e.g., no LD50 or EC50 values) require tiered testing:

In silico : Use QSAR models (e.g., TEST software) to predict acute toxicity.

In vitro : Perform Ames tests for mutagenicity and cell viability assays (e.g., HepG2 cells).

In vivo : Zebrafish embryo assays (OECD 236) assess developmental toxicity.
Discrepancies in persistence/bioaccumulation data (e.g., WGK 3 classification vs. "no data" ) necessitate OECD 301/310 biodegradation studies.

Q. How can the biological potential of 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole be evaluated using existing pyrazole pharmacophore models?

  • Methodological Answer : Compare its structure to bioactive pyrazoles (e.g., COX-2 inhibitors or carbonic anhydrase ligands ).

Molecular docking : Screen against protein targets (e.g., prostaglandin synthase PGH2 or CAH1_HUMAN) using AutoDock Vina.

Functional assays : Test anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC50 determination) .

SAR analysis : Modify substituents (e.g., replacing ethoxy with methoxy or halogen groups) to optimize binding affinity .

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